molecular formula C20H24N4 B2607596 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171793-68-2

2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2607596
CAS No.: 1171793-68-2
M. Wt: 320.44
InChI Key: XGRNMYZBIFHQFK-UHFFFAOYSA-N
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Description

2-((4-(1-Phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole ( 1171793-68-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C20H24N4 and a molecular weight of 320.43, this benzimidazole derivative features a distinct molecular structure characterized by the SMILES code CC(N1CCN(CC2=NC3=CC=CC=C3N2)CC1)C4=CC=CC=C4 . The integration of the 1H-benzo[d]imidazole scaffold with a (1-phenylethyl)piperazine moiety places this compound within a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery . Such structural motifs are commonly investigated for their potential interactions with various biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in exploratory biological studies . Proper storage conditions and careful handling in accordance with laboratory safety protocols are recommended to maintain the integrity of the product.

Properties

IUPAC Name

2-[[4-(1-phenylethyl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-16(17-7-3-2-4-8-17)24-13-11-23(12-14-24)15-20-21-18-9-5-6-10-19(18)22-20/h2-10,16H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRNMYZBIFHQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole derivatives with substituted piperazines. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzimidazole or piperazine rings.

Scientific Research Applications

Structural Characteristics

The compound features a benzimidazole core linked to a piperazine moiety via a methylene bridge, with a phenethyl group attached to the piperazine. This specific arrangement of functional groups contributes to its diverse pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

Pharmacological Studies

The compound has been investigated for its interactions with various biological targets, showcasing significant potential in the following areas:

  • Anti-cancer Activity : Research indicates that 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Neuropharmacology : The compound's piperazine structure suggests potential activity at neurotransmitter receptors. Studies have explored its role as a serotonin receptor modulator, which may contribute to therapeutic effects in psychiatric disorders.

Synthesis and Derivative Development

The synthesis of this compound typically involves several key reactions, leading to derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For instance, variations in substituents on the benzimidazole or piperazine rings can significantly influence the compound's potency and selectivity for specific biological targets .

Case Study 1: Anti-cancer Effects

A study published in a peer-reviewed journal highlighted the anticancer properties of BIMU 8. The researchers treated various cancer cell lines with the compound and observed a dose-dependent decrease in cell viability. Mechanistic studies indicated that BIMU 8 induced apoptosis through activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological profile of BIMU 8, assessing its impact on serotonin receptors in animal models. The findings suggested that BIMU 8 could serve as a novel treatment for mood disorders by modulating serotonin levels and receptor activity.

Comparative Analysis of Related Compounds

To understand the significance of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique features:

Compound NameStructureUnique Features
2-(4-(3-Fluorophenyl)piperazin-1-yl)-1H-benzimidazoleStructureContains fluorine substituent, enhancing lipophilicity.
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-benzimidazoleStructureExhibits improved receptor binding due to fluorine's electronic effects.
3-(4-(piperazin-1-yl)phenyl)-5-methylbenzimidazoleStructureMethyl substitution increases hydrophobic interactions.

These comparisons illustrate how modifications in the chemical structure can lead to variations in biological activity and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. For instance, it may act on neurotransmitter receptors in the central nervous system, modulating the activity of gamma-aminobutyric acid (GABA) and exerting anxiolytic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Activity
Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Benzimidazole + piperazine 1-Phenylethyl N/A (structural analog data) -
5k () Benzimidazole + triazole + thio Piperazine, benzothiazole Anticancer (moderate efficacy)
9c () Benzimidazole + triazole + thiazole Bromophenyl Enhanced α-glucosidase inhibition
BD-5 () Benzimidazole + nitro group p-Nitrophenyl Antimicrobial (broad-spectrum)
C1–C7 () Quinoline-piperazine-benzimidazole Varied aryl groups Anticancer (variable potency)

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in 9c) improve enzyme inhibition, whereas bulky substituents (e.g., 1-phenylethyl) may enhance membrane permeability but reduce target specificity .
  • Piperazine linkage universally improves solubility; however, substituents on the piperazine ring (e.g., methyl, fluorophenyl) modulate receptor affinity .
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight (~390–400 g/mol) is comparable to 5k (490.13 g/mol) and 9c (~500 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness .

Biological Activity

2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, also known as BIMU 8, is a complex organic compound characterized by a benzimidazole core and a piperazine moiety. Its unique structure suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). This article examines the biological activity of BIMU 8, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring linked to a piperazine group via a methylene bridge, with a phenethyl substituent on the piperazine. This configuration enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Property Details
Molecular Formula C19H24N4
Molecular Weight 320.43 g/mol
CAS Number 1171793-68-2
Solubility Soluble in organic solvents like ethanol

BIMU 8 primarily targets the gamma-aminobutyric acid (GABA) receptors in the CNS. It enhances GABAergic activity, leading to increased inhibitory effects on neuronal excitability. This modulation is significant for its anxiolytic and sedative effects.

Biochemical Pathways

The compound's interaction with GABA receptors affects various biochemical pathways:

  • GABAergic Pathway: Enhances inhibitory signaling.
  • Acetylcholinesterase Interaction: May influence cholinergic signaling pathways, potentially affecting cognitive functions and mood regulation.

Anxiolytic Effects

In animal models, BIMU 8 has demonstrated significant anxiolytic activity. Studies indicate that it can reduce anxiety-related behaviors in rodents, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Studies and Research Findings

  • Study on GABA Modulation:
    A study highlighted BIMU 8's role as a positive allosteric modulator of GABA-A receptors. It was found to enhance GABA receptor activity selectively at the α1/γ2 interface, which is crucial for developing new anxiolytics with fewer side effects compared to traditional benzodiazepines .
  • Comparative Analysis with Other Compounds:
    In comparative studies with other benzimidazole derivatives, BIMU 8 exhibited superior binding affinity for GABA receptors compared to many existing anxiolytics. This suggests that modifications in its structure could lead to enhanced therapeutic profiles .
  • Toxicity and Safety Profile:
    Preliminary toxicity assessments indicate that BIMU 8 has a favorable safety profile in animal models. Further studies are necessary to establish long-term safety and efficacy in humans .

Q & A

Q. Advanced

  • Halogen substitution : Chloro/bromo groups enhance activity against S. aureus and S. typhi (MIC ≤25 µg/mL) .
  • Mannich base side chains : Phenolic Mannich derivatives show antimalarial activity (IC₅₀ ~1.2 µM) due to improved membrane penetration .
  • Triazole hybrids : Compounds with thiazole-triazole motifs exhibit dual antibacterial and anticancer effects (e.g., EI-MS 593.17 for compound 5i) .

What strategies resolve discrepancies in biological activity data?

Q. Advanced

  • Standardized assays : Use consistent bacterial strains (e.g., ATCC standards) and replicate protocols to minimize variability .
  • Dose-response studies : Establish clear IC₅₀/EC₅₀ values to compare potency across studies .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) reconciles experimental vs. predicted binding affinities .

What role does the piperazine moiety play in pharmacological profiles?

Basic
Piperazine enhances:

  • Solubility : Tertiary nitrogen atoms improve water solubility at physiological pH .
  • Bioavailability : Facilitates blood-brain barrier penetration in CNS-targeting analogs .
  • Receptor interaction : Binds to serotonin/dopamine receptors, as seen in antidepressant and antipsychotic derivatives .

How can computational methods predict binding affinity?

Q. Advanced

  • Docking studies : Identify binding poses in target proteins (e.g., 5-HT₃ receptors) using software like Schrödinger .
  • QSAR models : Correlate substituent electronegativity or lipophilicity (logP) with activity trends .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

What are common challenges in synthesizing high-purity derivatives?

Q. Basic

  • By-product formation : Optimize stoichiometry to avoid unreacted intermediates (e.g., excess formaldehyde leads to dimers) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Catalyst residues : Centrifugation or filtration removes nano SiO₂ after reactions .

How do substitution patterns affect pharmacokinetics?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Increase metabolic stability but reduce solubility (logP >3) .
  • Hydrophilic side chains (e.g., -OH, -NH₂): Improve aqueous solubility (logP ~1.5) but shorten half-life .
  • Halogenation : Enhances plasma protein binding, prolonging circulation time (t₁/₂ >8 hrs) .

What thermal stability profiles are observed, and how are they determined?

Q. Basic

  • TGA/DTA : Derivatives decompose at 200–300°C, with stability influenced by substituents (e.g., bromophenyl groups increase thermal resistance) .
  • DSC : Melting points (e.g., 276–278°C for 4e) correlate with crystalline purity .

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